molecular formula C19H27N3O3 B269079 3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B269079
M. Wt: 345.4 g/mol
InChI Key: MMDLBLNLANNWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is commonly referred to as CFA-TAM and has been studied extensively for its mechanism of action and physiological effects.

Mechanism of Action

The mechanism of action of CFA-TAM is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are known to cause pain and fever. By inhibiting COX enzymes, CFA-TAM reduces the production of prostaglandins, resulting in its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
CFA-TAM has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic properties, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells in vitro. Additionally, CFA-TAM has been shown to reduce the production of nitric oxide, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of CFA-TAM as a research tool is its specificity for COX enzymes, which allows for the study of the role of prostaglandins in various physiological processes. Additionally, CFA-TAM has been shown to have low toxicity and good bioavailability, making it a useful tool for in vivo studies. However, one limitation of CFA-TAM is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are a number of potential future directions for research on CFA-TAM. One area of interest is the potential use of CFA-TAM as an anticancer agent. Further studies are needed to determine the efficacy of CFA-TAM in vivo and to identify the mechanisms underlying its anticancer effects. Additionally, there is potential for the development of new COX inhibitors based on the structure of CFA-TAM, which could have improved pharmacological properties and reduced side effects compared to currently available COX inhibitors.

Synthesis Methods

The synthesis of CFA-TAM involves the reaction of cyclohexyl isocyanate with 3-aminobenzoic acid to form the intermediate compound, 3-{[(cyclohexylamino)carbonyl]amino}benzoic acid. This intermediate is then reacted with tetrahydro-2-furanylmethylamine to yield the final product, 3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

Scientific Research Applications

CFA-TAM has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. Additionally, CFA-TAM has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

Product Name

3-{[(cyclohexylamino)carbonyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C19H27N3O3

Molecular Weight

345.4 g/mol

IUPAC Name

3-(cyclohexylcarbamoylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H27N3O3/c23-18(20-13-17-10-5-11-25-17)14-6-4-9-16(12-14)22-19(24)21-15-7-2-1-3-8-15/h4,6,9,12,15,17H,1-3,5,7-8,10-11,13H2,(H,20,23)(H2,21,22,24)

InChI Key

MMDLBLNLANNWSK-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

Origin of Product

United States

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